methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methylphenyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate typically involves the reaction of 4-methylphenylacetic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
N-(4-Methylphenyl)pyrrolidinone: A compound with a similar pyrrolidinone ring structure.
Methyl 4-methylphenylacetate: A compound with a similar methylphenyl group.
Uniqueness
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 2-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H18N2O4/c1-10-3-5-12(6-4-10)17-9-11(7-13(17)18)15(20)16-8-14(19)21-2/h3-6,11H,7-9H2,1-2H3,(H,16,20) |
InChI Key |
LLOIJOIHLHKQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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